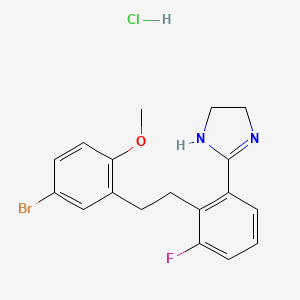

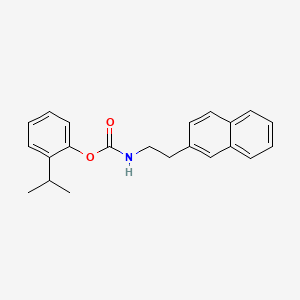

![molecular formula C27H26N4O2 B560366 (4-(3'-(hydroxymethyl)-[1,1'-biphenyl]-4-yl)-1H-1,2,3-triazol-1-yl)(2-phenylpiperidin-1-yl)methanone CAS No. 1402612-62-7](/img/structure/B560366.png)

(4-(3'-(hydroxymethyl)-[1,1'-biphenyl]-4-yl)-1H-1,2,3-triazol-1-yl)(2-phenylpiperidin-1-yl)methanone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

KT182 is a potent inhibitor of α/β-hydrolase domain-containing protein 6 (ABHD6) with IC50 values of 1.7, 15.1, and 0.24 nM using Neuro2a membrane proteomes, recombinant ABHD6 in HEK293T cells, and Neuro2a cells in situ, respectively. Following administration of KT182 (1 mg/kg, i.p.) in mice, ABHD6 is inactivated in liver and brain extracts, suggesting that it is brain-penetrant, unlike the closely related compound KT203.

Scientific Research Applications

Inhibitor of ABHD6

KT182 is a potent inhibitor of α/β-hydrolase domain-containing protein 6 (ABHD6) with IC 50 values of 1.7, 15.1, and 0.24 nM using Neuro2a membrane proteomes, recombinant ABHD6 in HEK293T cells, and Neuro2a cells in situ, respectively . This makes it a valuable tool in the study of ABHD6’s role in various biological processes.

Neuroscience Research

Given its potent inhibition of ABHD6, KT182 can be used in neuroscience research. ABHD6 is known to play a role in the regulation of the endocannabinoid system, which is involved in a variety of neurological processes .

Lipid Biochemistry

KT182 can be used in the field of lipid biochemistry, as ABHD6 is involved in lipid metabolism. It can help in understanding the role of ABHD6 in lipid biochemistry .

Cannabinoid Research

KT182 can be used in cannabinoid research. ABHD6 is known to regulate the endocannabinoid system, which is involved in a variety of physiological processes .

In Vivo Studies

KT182 has been shown to inhibit ABHD6 activity in the brain and liver in mice following administration . This suggests that it can be used in in vivo studies to understand the role of ABHD6 in various tissues.

Drug Development

Given its potent and selective inhibition of ABHD6, KT182 could potentially be used in the development of drugs targeting ABHD6. However, more research would be needed to assess its safety and efficacy .

Mechanism of Action

Target of Action

KT182, also known as (4-(3’-(hydroxymethyl)-[1,1’-biphenyl]-4-yl)-1H-1,2,3-triazol-1-yl)(2-phenylpiperidin-1-yl)methanone, is a potent and selective inhibitor of the enzyme α/β-hydrolase domain containing 6 (ABHD6) . ABHD6 is a transmembrane serine hydrolase that plays a crucial role in the regulation of certain forms of cannabinoid receptor-dependent signaling in the nervous system .

Mode of Action

KT182 interacts with ABHD6 by inhibiting its activity . This inhibition is potent, selective, and irreversible . The compound exhibits selectivity for ABHD6 over other brain and liver serine hydrolases .

Biochemical Pathways

ABHD6 hydrolyzes the endogenous cannabinoid 2-arachidonoylglycerol (2-AG) to regulate certain forms of cannabinoid receptor-dependent signaling . By inhibiting ABHD6, KT182 can potentially affect these signaling pathways.

Pharmacokinetics

It is noted that following intraperitoneal administration in mice, kt182 can inactivate abhd6 in both liver and brain extracts , suggesting that it is brain-penetrant .

Result of Action

The inhibition of ABHD6 by KT182 leads to the inactivation of ABHD6 in the liver and brain . This could potentially lead to changes in cannabinoid receptor-dependent signaling, given the role of ABHD6 in hydrolyzing 2-AG .

Action Environment

It is worth noting that the compound’s activity can be observed in different tissues (brain and liver) following intraperitoneal administration , suggesting that it may be distributed and act effectively in different biological environments.

properties

IUPAC Name |

[4-[4-[3-(hydroxymethyl)phenyl]phenyl]triazol-1-yl]-(2-phenylpiperidin-1-yl)methanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H26N4O2/c32-19-20-7-6-10-24(17-20)21-12-14-22(15-13-21)25-18-31(29-28-25)27(33)30-16-5-4-11-26(30)23-8-2-1-3-9-23/h1-3,6-10,12-15,17-18,26,32H,4-5,11,16,19H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GICNKPZHUCVFNM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C(C1)C2=CC=CC=C2)C(=O)N3C=C(N=N3)C4=CC=C(C=C4)C5=CC=CC(=C5)CO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H26N4O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

438.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1402612-62-7 |

Source

|

| Record name | 1402612-62-7 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Q & A

Q1: What is the primary target of KT182 and how does it interact with it?

A1: KT182 is a potent and selective inhibitor of α/β-hydrolase domain containing 6 (ABHD6) [, ]. It functions as an irreversible inhibitor, likely forming a covalent bond with the enzyme's serine nucleophile, which is crucial for its catalytic activity [, ].

Q2: What are the downstream effects of inhibiting ABHD6 with KT182?

A2: ABHD6 is a serine hydrolase that primarily breaks down the endocannabinoid 2-arachidonoylglycerol (2-AG) [, ]. By inhibiting ABHD6, KT182 increases 2-AG levels, which can enhance cannabinoid receptor-dependent signaling in the nervous system []. This mechanism is being investigated for its potential in treating neuroinflammatory diseases like multiple sclerosis [, ].

Q3: How does the structure of KT182 contribute to its potency and selectivity for ABHD6?

A3: KT182 belongs to a series of (2-substituted)-piperidyl-1,2,3-triazole urea inhibitors. Research indicates that the addition of polar substituents to the biphenyl-triazole group of these molecules significantly influences their potency, selectivity, and in vivo activity [].

Q4: Are there different forms of KT182 with varying pharmacological properties?

A4: Yes, researchers have developed derivatives of the core KT series, including KT182 and KT203. While both exhibit exceptional potency for ABHD6, they display distinct in vivo activity profiles. KT182 acts as a systemic ABHD6 inhibitor, whereas KT203 demonstrates peripherally restricted activity [].

Q5: Has KT182 shown efficacy in any in vivo models of disease?

A5: Research on KT182's therapeutic potential is ongoing. Preclinical studies are investigating its effects on remyelination in a cuprizone-induced animal model of multiple sclerosis [, ]. This model mimics some aspects of the demyelination process observed in MS patients.

Q6: What are the key structural features of KT182?

A6: KT182, chemically known as (4-(3'-(hydroxymethyl)-[1,1'-biphenyl]-4-yl)-1H-1,2,3-triazol-1-yl)(2-phenylpiperidin-1-yl)methanone, features a piperidyl-1,2,3-triazole urea core structure. It incorporates a biphenyl group with a hydroxymethyl substituent and a phenylpiperidine moiety [].

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

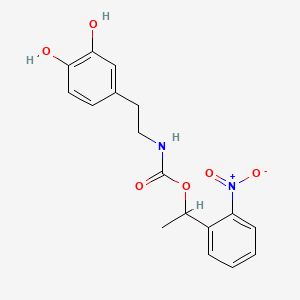

![2-Chloro-5-[[5-[[5-(4,5-Dimethyl-2-nitrophenyl)-2-furanyl]methylene]-4,5-dihydro-4-oxo-2-thiazolyl]amino]benzoic acid](/img/structure/B560285.png)

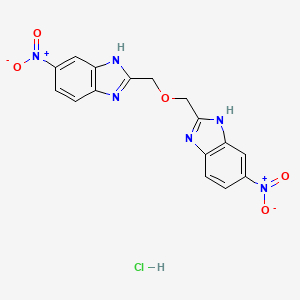

![2-Chloro-N-[(9H-fluoren-9-ylamino)carbonyl]-6-fluorobenzamide](/img/structure/B560287.png)

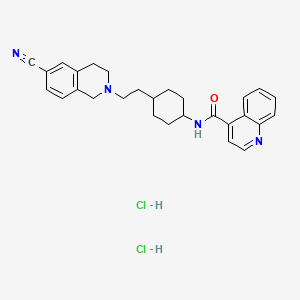

![5-[5-Methyl-2-(1-methylethyl)phenoxy]-2,4-pyrimidinediamine](/img/structure/B560296.png)

![N-[2-methyl-3-[[4-[4-[[4-(trifluoromethoxy)phenyl]methoxy]piperidin-1-yl]-1,3,5-triazin-2-yl]amino]phenyl]acetamide](/img/structure/B560299.png)

![Ethyl 3-[[2-pyridin-3-yl-6-(1,2,4,5-tetrahydro-3-benzazepin-3-yl)pyrimidin-4-yl]amino]propanoate](/img/structure/B560305.png)